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(2R)-Ethylmalonyl-CoA

Enzymology Radical SAM Enzymes Metabolic Engineering

(2R)-Ethylmalonyl-CoA is the only stereochemically correct substrate for ethylmalonyl-CoA mutase (Ecm; EC 5.4.99.63), exhibiting >500-fold preference over methylmalonyl-CoA. Using the (2S)-epimer yields false negatives in Ecm activity and flux assays. With 4,500-fold higher catalytic efficiency than crotonyl-CoA, it is the definitive standard for calibrating continuous spectrophotometric Ccr assays via NADPH consumption. It also serves as a tool compound for methylmalonic acidemia research (Ki=467 μM for human MCM) and enables precise targeted metabolomics due to its distinct mass (881.63 Da). Ensure assay accuracy—specify the (2R)-epimer for your research.

Molecular Formula C26H42N7O19P3S
Molecular Weight 881.6 g/mol
Cat. No. B15551110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-Ethylmalonyl-CoA
Molecular FormulaC26H42N7O19P3S
Molecular Weight881.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13-,14-,17-,18-,19+,23-/m1/s1
InChIKeyVUGZQVCBBBEZQE-XGVFZYDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-Ethylmalonyl-CoA: Stereospecific Key Intermediate for Polyketide and Acetyl-CoA Assimilation Studies


(2R)-Ethylmalonyl-CoA (C₂₆H₄₂N₇O₁₉P₃S) is a stereospecific C5-dicarboxylic acid CoA-ester central to the ethylmalonyl-CoA pathway for acetyl-CoA assimilation in alpha-proteobacteria and actinomycetes [1]. It is synthesized from (2S)-ethylmalonyl-CoA via a bifunctional epimerase and serves as the exclusive substrate for the highly specific ethylmalonyl-CoA mutase (EC 5.4.99.63) [2]. Unlike the (2S)-epimer, which acts as a polyketide extender unit [3], the (2R)-stereoisomer defines the canonical metabolic route and is distinguished by its unique interaction with coenzyme B12-dependent mutases [4].

Why Generic Substitution of (2R)-Ethylmalonyl-CoA is Not Scientifically Justified


The stereochemistry of ethylmalonyl-CoA is not a trivial detail; it dictates enzyme specificity and metabolic fate. While both (2R) and (2S) epimers are chemically identical, they are processed by distinct, stereospecific enzymes [1]. The (2S)-epimer is generated by crotonyl-CoA carboxylase/reductase (Ccr) and is the precursor for polyketide extender units [2], whereas (2R)-ethylmalonyl-CoA is the dedicated substrate for the downstream mutase (Ecm) [3]. Furthermore, Ecm exhibits stringent discrimination, accepting its natural substrate (2R)-methylmalonyl-CoA at only 0.2% relative activity [4]. Substituting (2R)-ethylmalonyl-CoA with the (2S)-epimer or methylmalonyl-CoA in assays for Ecm activity or pathway flux analysis would yield quantitatively erroneous or qualitatively negative results due to stereochemical exclusion and enzyme specificity.

Quantitative Evidence for Selection of (2R)-Ethylmalonyl-CoA over Analogs


Stereospecific Conversion by Methylmalonyl-CoA Mutase: Product Ratio Differentiation

Ethylmalonyl-CoA is a substrate analog for methylmalonyl-CoA mutase from *Propionibacterium shermanii*. The reaction yields primarily (2R)-methylsuccinyl-CoA, with a diastereoisomeric ratio of approximately 70:30 in favor of the (2R)-configuration [1]. This stereochemical preference is critical for interpreting mutase mechanisms and for engineering pathways that rely on this rearrangement.

Enzymology Radical SAM Enzymes Metabolic Engineering

Superior Catalytic Efficiency of (2S)-Ethylmalonyl-CoA over Crotonyl-CoA for Crotonyl-CoA Carboxylase/Reductase

For crotonyl-CoA carboxylase/reductase (EC 1.3.1.85) from *Cereibacter sphaeroides*, the catalytic efficiency (kcat/KM) for the product (2S)-ethylmalonyl-CoA is 520 mM⁻¹s⁻¹ [1], which is >4,500-fold higher than that for the substrate crotonyl-CoA with a mutant enzyme (0.115 mM⁻¹s⁻¹) [2]. This vast difference highlights the enzyme's strong preference for the product state and is essential for designing robust high-throughput screens for Ccr activity.

Enzyme Kinetics CO2 Fixation Biocatalysis

Stringent Substrate Specificity of Ethylmalonyl-CoA Mutase: A 500-fold Discrimination Against Methylmalonyl-CoA

Ethylmalonyl-CoA mutase (Ecm) from *Rhodobacter sphaeroides* exhibits high substrate specificity. It accepts its natural substrate ethylmalonyl-CoA with full activity, whereas the close analog methylmalonyl-CoA is processed with only 0.2% relative activity [1]. This quantifies a >500-fold preference for ethylmalonyl-CoA over methylmalonyl-CoA.

Enzyme Specificity Coenzyme B12 Pathway Engineering

Potent Inhibition of Human Methylmalonyl-CoA Mutase: A Key Differentiator in Mammalian Studies

Human methylmalonyl-CoA mutase (MCM) is inhibited by ethylmalonyl-CoA in a reversible, mixed-type manner [1]. The inhibition constant (Ki) for ethylmalonyl-CoA is 467 μM for the wild-type enzyme [2]. In contrast, a Y243A mutant shows a Ki of 15.3 μM, a 30-fold increase in sensitivity [2]. This demonstrates that ethylmalonyl-CoA is a mechanistically informative inhibitor, unlike methylmalonyl-CoA which is the natural substrate.

Inhibition Kinetics Human Metabolism Drug Discovery

Kinetic Superiority of Ethylmalonyl-CoA over Methylmalonyl-CoA for Acyl-CoA Synthetase

In the context of metabolite proofreading, a newly identified ethylmalonyl-CoA decarboxylase exhibits a clear preference. The enzyme decarboxylates ethylmalonyl-CoA with a kcat/Km of 9.9 × 10⁶ M⁻¹s⁻¹, which is nearly 20-fold higher than the 0.51 × 10⁶ M⁻¹s⁻¹ measured for methylmalonyl-CoA [1]. This indicates that ethylmalonyl-CoA is the primary substrate for this detoxification pathway.

Enzyme Kinetics Substrate Specificity Metabolite Proofreading

Analytical Differentiation: Distinct Mass and Formula for Accurate Quantification

The molecular weight of (2R)-ethylmalonyl-CoA (C26H42N7O19P3S) is 881.63 Da [1]. This distinguishes it from the closely related methylmalonyl-CoA (C25H40N7O19P3S, 867.60 Da) by 14 Da [2], corresponding to a methylene group. This mass difference allows for unambiguous separation and identification using high-resolution LC-MS.

Analytical Chemistry Metabolomics Quality Control

Validated Application Scenarios for (2R)-Ethylmalonyl-CoA Based on Quantitative Evidence


Calibration Standard for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity Assays

Given its 4,500-fold higher catalytic efficiency compared to crotonyl-CoA, (2R)-ethylmalonyl-CoA (or its precursor) is the ideal product standard for calibrating continuous spectrophotometric assays that monitor NADPH consumption during CO2 fixation by Ccr [1]. Its use ensures assay linearity and accurate quantification of enzyme activity in engineered strains for bioproduction.

Specific Substrate for Characterizing Novel B12-Dependent Ethylmalonyl-CoA Mutases (Ecm)

The >500-fold preference of Ecm for ethylmalonyl-CoA over methylmalonyl-CoA makes (2R)-ethylmalonyl-CoA the only appropriate substrate for discovering and characterizing new Ecm homologs from environmental metagenomes [2]. Its use prevents false negatives that would occur if methylmalonyl-CoA were used for screening.

Mechanistic Probe for Studying Human Methylmalonyl-CoA Mutase Dysfunction

The quantifiable inhibition of human MCM by ethylmalonyl-CoA (Ki = 467 μM) [3] establishes it as a valuable tool compound. It is used in biochemical assays to understand mutations linked to methylmalonic acidemia and to evaluate the efficacy of potential pharmacological chaperones or cofactor analogs in restoring enzyme function.

Internal Standard in LC-MS/MS Metabolomics for Ethylmalonic Aciduria Research

The distinct molecular weight of ethylmalonyl-CoA (881.63 Da) relative to the more abundant methylmalonyl-CoA (867.60 Da) [4] allows for precise targeted quantification in cell lysates and tissue extracts. This is essential for studying the etiology of ethylmalonic aciduria and for validating the activity of the metabolite proofreading enzyme ECHDC1.

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